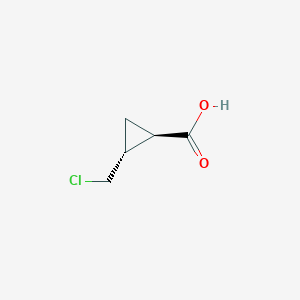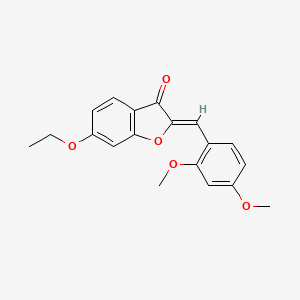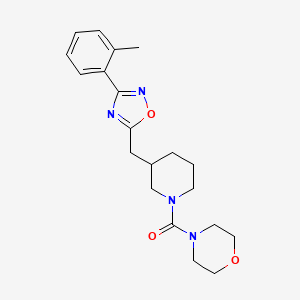
trans-2-(Chloromethyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Chloromethyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C5H7ClO2 It is a derivative of cyclopropane, characterized by the presence of a chloromethyl group and a carboxylic acid group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by chloromethylation and carboxylation reactions. One common method involves the reaction of cyclopropane derivatives with chloromethyl reagents under controlled conditions to introduce the chloromethyl group. Subsequent carboxylation can be achieved using carbon dioxide or carboxylating agents under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: trans-2-(Chloromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents, leading to ring-opening or functionalization.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to different carboxylate or alcohol derivatives .
科学的研究の応用
Chemistry: In chemistry, trans-2-(Chloromethyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a precursor to bioactive molecules. The cyclopropane ring is a common motif in many natural products and pharmaceuticals, making this compound valuable for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science .
作用機序
The mechanism of action of trans-2-(Chloromethyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
類似化合物との比較
Cyclopropanecarboxylic acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-(Bromomethyl)cyclopropanecarboxylic acid: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
2-(Hydroxymethyl)cyclopropanecarboxylic acid:
Uniqueness: trans-2-(Chloromethyl)cyclopropanecarboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications .
特性
IUPAC Name |
(1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMFMZALCNUPDJ-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2585028.png)





![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)

![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine](/img/structure/B2585042.png)
![Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
